

Spectral Analysis of Annphenone: A Technical Guide

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Compound of Interest

Compound Name: Annphenone

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This technical guide provides a comprehensive overview of the spectral analysis of **Annphenone**, a naturally occurring acetophenone glycoside. **Annphenone**, with the chemical formula C₁₅H₂₀O₉ and IUPAC name 1-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-6-methoxyphenyl]-ethanone, is a subject of interest for its potential biological activities. This document details the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Annphenone**, outlines the experimental protocols for these analytical techniques, and presents a conceptual framework for its potential biological interactions.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Annphenone**, this guide presents predicted data based on its chemical structure. These predictions are valuable for the identification and characterization of **Annphenone** in natural product extracts and synthetic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of each proton and carbon atom in the **Annphenone** molecule.

Table 1: Predicted ¹H NMR Spectral Data for **Annphenone** (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	s	1H	Ar-OH
~6.3	d, $J \approx 2.5$ Hz	1H	Ar-H
~6.1	d, $J \approx 2.5$ Hz	1H	Ar-H
~5.0	d, $J \approx 7.5$ Hz	1H	Anomeric H (Glucose)
~3.8	s	3H	-OCH ₃
~3.1-3.7	m	6H	Glucose Protons
~2.5	s	3H	-C(O)CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **Annphenone** (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~203.0	C=O
~165.0	Ar-C
~163.0	Ar-C
~160.0	Ar-C
~105.0	Ar-C
~100.0	Anomeric C (Glucose)
~95.0	Ar-CH
~93.0	Ar-CH
~77.0	Glucose CH
~76.5	Glucose CH
~73.0	Glucose CH
~70.0	Glucose CH
~61.0	Glucose CH ₂
~56.0	-OCH ₃
~32.0	-C(O)CH ₃

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The expected fragmentation pattern of **Annphenone** under electron ionization (EI) would likely involve the cleavage of the glycosidic bond and fragmentation of the aglycone.

Table 3: Expected Mass Spectrometry Fragmentation Data for **Annphenone**

m/z	Ion	Description
344	$[M]^+$	Molecular Ion
182	$[\text{Aglycone}]^+$	Loss of the glucose moiety
167	$[\text{Aglycone} - \text{CH}_3]^+$	Loss of a methyl group from the aglycone
139	$[\text{Aglycone} - \text{CH}_3 - \text{CO}]^+$	Subsequent loss of carbon monoxide
163	$[\text{Glucose} - \text{H}_2\text{O}]^+$	Dehydrated glucose fragment

Experimental Protocols

The following are detailed methodologies for acquiring NMR and Mass Spectra of compounds such as **Annpheone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **Annpheone** sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogenous solution.
- Instrument Setup:
 - Place the NMR tube into the spinner and insert it into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Lock the spectrometer onto the deuterium signal of the solvent.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

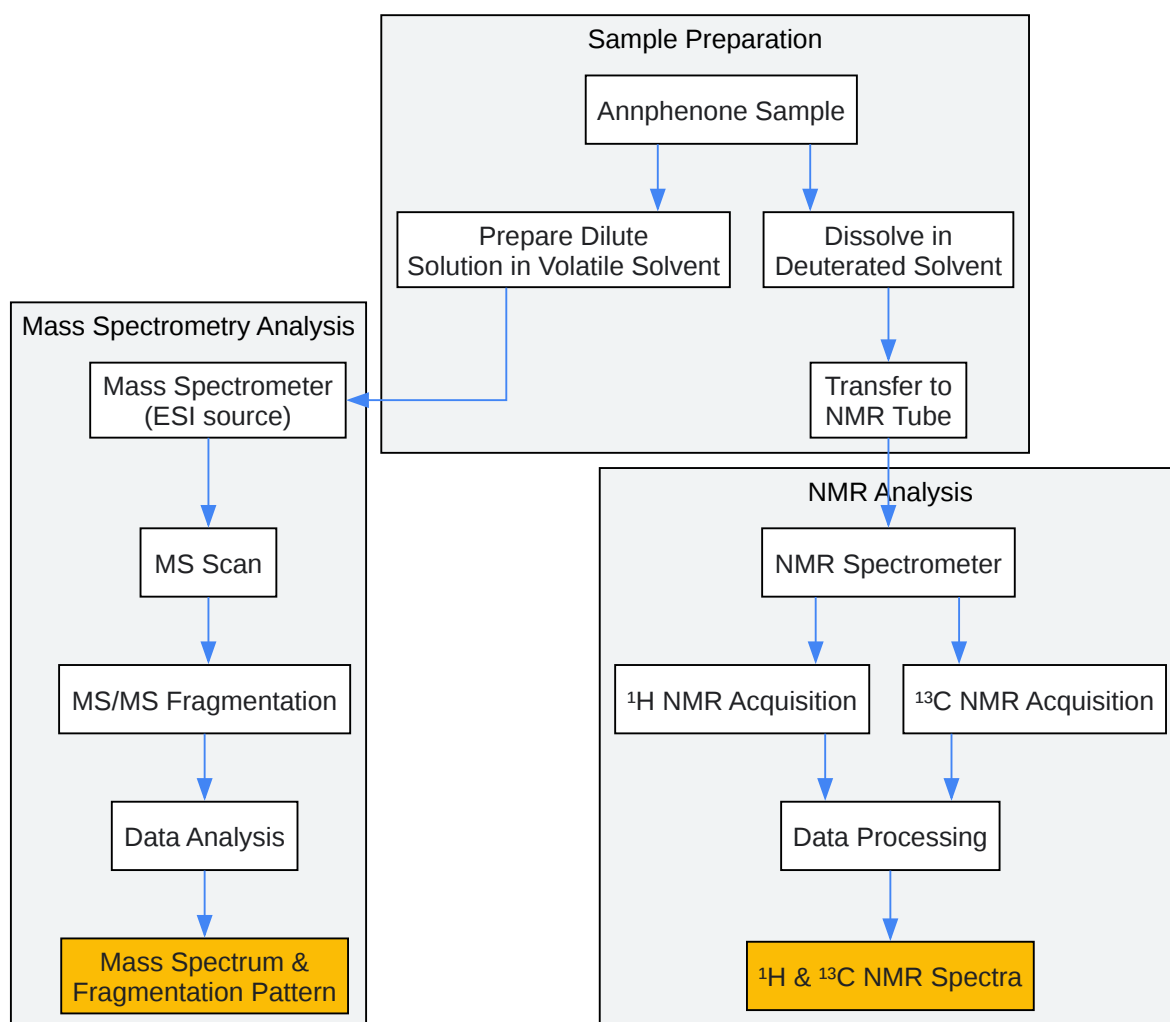
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the **Annphenone** sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.
- Mass Analysis:

- Acquire the mass spectrum in either positive or negative ion mode. For **Annphenone**, positive ion mode is likely to yield the molecular ion $[M+H]^+$ or $[M+Na]^+$.
- Scan a mass range appropriate for the expected molecular weight of **Annphenone** (e.g., m/z 100-500).
- Tandem Mass Spectrometry (MS/MS):
 - To obtain structural information, perform MS/MS analysis on the precursor ion corresponding to the molecular ion of **Annphenone**.
 - Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - Acquire the product ion spectrum to observe the fragmentation pattern.

Visualization of Workflows and Pathways

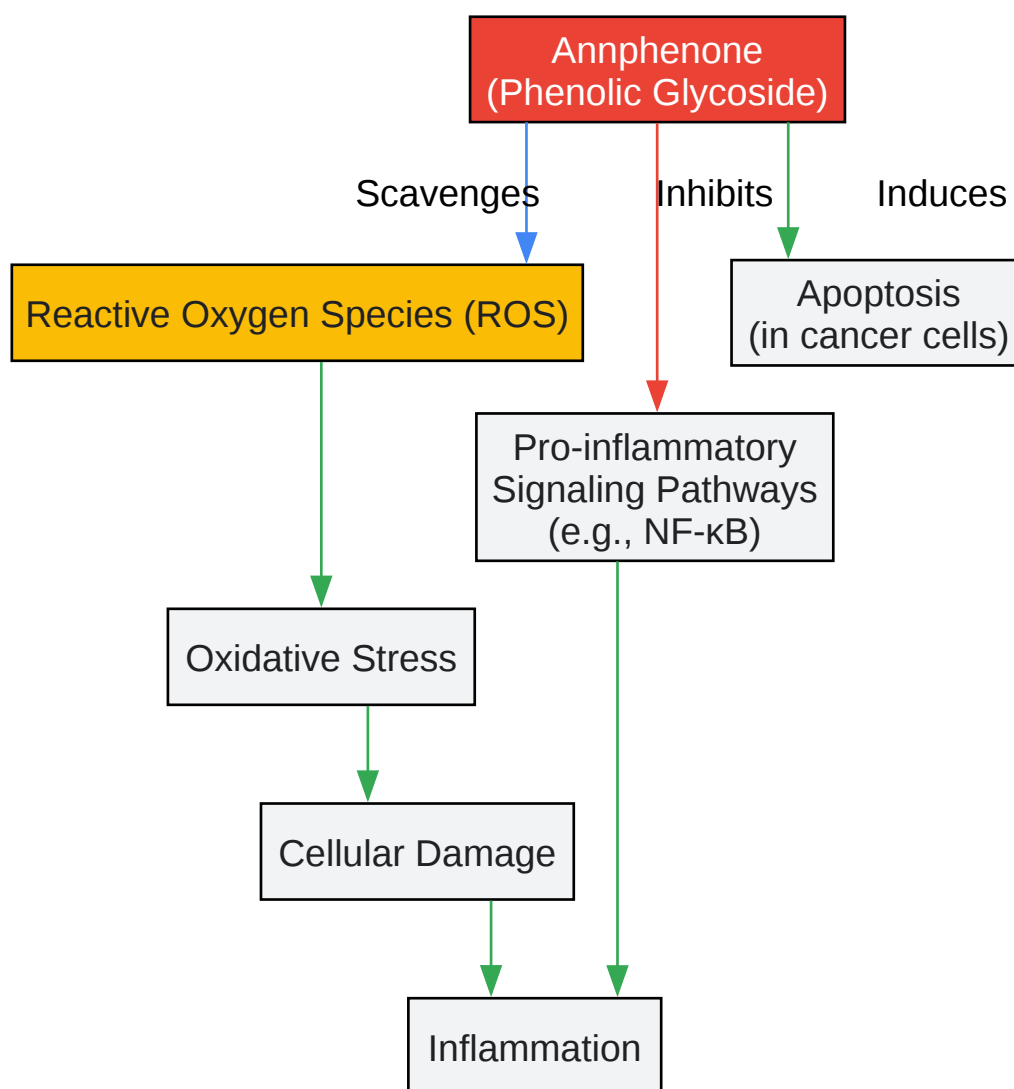
The following diagrams, created using the DOT language, illustrate the experimental workflow for spectral analysis and a conceptual signaling pathway potentially modulated by phenolic glycosides like **Annphenone**.



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Caption: Experimental workflow for NMR and Mass Spec analysis.

Phenolic glycosides, the class of compounds to which **Annphenone** belongs, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3][4][5] These activities are often mediated through the modulation of cellular signaling pathways. For instance, their antioxidant properties can help in neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress, a key factor in many diseases.



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Caption: Potential biological activities of **Annphenone**.

This guide serves as a foundational resource for researchers working with **Annphenone**, providing essential spectral data for its identification and characterization, standardized experimental protocols, and a conceptual basis for investigating its biological significance.

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